molecular formula C16H14BrFN2O2S2 B2982183 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-10-1

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2982183
CAS No.: 868217-10-1
M. Wt: 429.32
InChI Key: DDCRSYDQWYIFOM-UHFFFAOYSA-N
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Description

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a dihydroimidazole derivative characterized by a partially saturated five-membered heterocyclic ring. Key structural features include:

  • 4-Fluorobenzenesulfonyl group: Enhances electron-withdrawing properties and metabolic stability .

This compound’s synthesis likely involves cyclization of a diamine precursor followed by sulfonylation and thioether formation, as seen in analogous imidazole derivatives .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCRSYDQWYIFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and industrial chemistry would apply. This includes optimizing reaction conditions for scale-up, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole (Compound 2b)

  • Structural Differences :
    • Fully unsaturated imidazole core vs. dihydroimidazole.
    • Additional phenyl groups at positions 4 and 3.
  • Physical Properties :
    • Melting point: 152–154°C .
    • IR peaks at 3060 (Ar–H), 2920 (C–H), and 1600 cm⁻¹ (C=C) .
    • Elemental analysis: C 69.57%, H 4.17%, N 5.80% .
  • Implications : The aromatic phenyl groups may enhance π-π stacking but reduce solubility compared to the target compound’s sulfonyl and thioether groups.

1-(4-Fluorobenzenesulfonyl)-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium Iodide

  • Structural Differences :
    • Quaternary nitrogen in the imidazolium ring vs. neutral dihydroimidazole.
    • Methyl substituents at positions 2 and 3.
  • Implications : The positive charge increases water solubility but limits membrane permeability, contrasting with the neutral, lipophilic target compound .

Lofexidine

  • Structural Differences: Dichlorophenoxyethyl substituent vs. bromobenzylthio and fluorobenzenesulfonyl groups.
  • Pharmacology :
    • α2-Adrenergic agonist with 11-hour half-life and >90% bioavailability .
  • Implications : The target compound’s sulfonyl group may enable different receptor interactions compared to Lofexidine’s ether linkage.

Metrazoline (2-[2-(o-Tolyl)vinyl]-4,5-dihydro-1H-imidazole)

  • Structural Differences :
    • Styryl substituent vs. bromobenzylthio group.
  • Pharmacology :
    • High affinity for imidazoline-2 binding sites (I2BS, Ki = 0.37 nM) .
  • Implications : The target compound’s bulkier substituents may hinder I2BS binding but improve selectivity for other targets.

Pharmacological and Physicochemical Trends

Substituent Effects on Bioactivity

  • Fluorobenzenesulfonyl Group : Common in protease inhibitors and kinase antagonists; enhances metabolic stability via electron withdrawal .

Dihydroimidazole vs. Imidazole Cores

  • Aromaticity : Fully unsaturated imidazoles (e.g., Compound 2b) exhibit stronger π-π interactions but higher metabolic oxidation rates.
  • Flexibility : The dihydroimidazole core allows conformational adaptability for target binding .

Biological Activity

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole , also known as a derivative of imidazole, has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₂BrF₁N₄O₂S
  • Molecular Weight: 431.3 g/mol

The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its role as a positive allosteric modulator (PAM) of the GABA-A receptor. This modulation is significant in treating neurological disorders, as it enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the brain .

Pharmacological Effects

  • Neurological Effects:
    • The compound has shown potential in modulating synaptic transmission in the central nervous system, which could be beneficial for conditions like anxiety and epilepsy.
    • Preliminary studies suggest that it may improve metabolic stability compared to existing treatments, reducing the risk of hepatotoxicity .
  • Antimicrobial Activity:
    • Some derivatives of imidazole compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens.
  • Antitumor Activity:
    • Research indicates that imidazole derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The specific effects of this compound on cancer cells are still under investigation.

Study 1: Modulation of GABA-A Receptors

A recent study investigated a series of imidazole derivatives, including this compound, for their ability to act as PAMs at the GABA-A receptor. The findings revealed that certain structural modifications enhanced their binding affinity and metabolic stability, making them promising candidates for further development .

Compound IDBinding Affinity (IC50)Metabolic Stability (%)
9150 nM90%
23200 nM85%

Study 2: Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of various imidazole derivatives against common bacterial strains. This compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted precursors. For example, sonocatalyzed methods (ultrasound-assisted synthesis) under inert atmospheres improve reaction efficiency and yield. Key steps include:

  • Use of 4-bromobenzyl mercaptan and 4-fluorobenzenesulfonyl chloride as precursors.
  • Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., ammonium acetate).
  • Purification via column chromatography or recrystallization.
    • Supporting Data : reports a related imidazole derivative synthesized via sonocatalysis with a 152–154°C melting point and validated IR/NMR spectra . highlights substituent-dependent reactivity in analogous tri-substituted imidazoles .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., S–S, C–F, and C–Br stretches). For example, Ar–H stretching near 3050 cm⁻¹ and C=C vibrations at 1600 cm⁻¹ .
  • NMR Analysis : Confirm substitution patterns:
  • ¹H NMR : Look for dihydro-imidazole protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
  • ¹³C NMR : Assign sulfonyl (C=O, ~140 ppm) and bromophenyl carbons (C–Br, ~120 ppm) .
  • Elemental Analysis : Verify C, H, N, and S content (e.g., theoretical vs. experimental values within ±0.3% error) .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodology :

  • Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the sulfanyl group.
  • Use amber vials to shield against light-induced degradation, particularly for the bromophenyl moiety.
  • Monitor purity via HPLC (≥95%) before use in biological assays .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis pathways and predict reactivity?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. highlights ICReDD’s approach combining computation and experimental validation to reduce trial-and-error in reaction design .
  • Solvent Effects : Simulate solvent interactions (e.g., polarizable continuum models) to optimize dielectric environments for cyclization steps.
    • Example : A computational study could predict regioselectivity in sulfonylation or bromination steps, reducing byproduct formation.

Q. What methodologies are effective in elucidating the compound’s mechanism of action in biological systems?

  • Methodology :

  • Enzyme Inhibition Assays : Test against sulfotransferases or kinases (common targets for sulfonyl/sulfanyl derivatives). Use kinetic assays (e.g., fluorescence-based) to determine IC₅₀ values.
  • Molecular Docking : Model interactions with active sites (e.g., sulfonyl group binding to ATP pockets).
  • Metabolite Profiling : Track metabolic stability using LC-MS in hepatic microsomes.

Q. How can researchers resolve discrepancies in reported physicochemical data across studies?

  • Methodology :

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian-based chemical shift calculations).
  • Controlled Replication : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, fixed solvent ratios) to isolate variables.
  • Advanced Analytics : Use high-field NMR (600+ MHz) and X-ray crystallography to resolve structural ambiguities.
    • Case Study : and report similar imidazole derivatives with minor spectral variations due to substituent effects; systematic substituent scanning can clarify trends .

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